molecular formula C7H6BrN3 B1449743 8-Bromoimidazo[1,2-A]pyridin-2-amine CAS No. 1509263-23-3

8-Bromoimidazo[1,2-A]pyridin-2-amine

Cat. No.: B1449743
CAS No.: 1509263-23-3
M. Wt: 212.05 g/mol
InChI Key: VKEWIZAVWKORLF-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridin-2-amine (CAS 1509263-23-3) is a versatile brominated heteroaromatic amine with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound serves as a highly valuable chemical building block, particularly in the design and synthesis of novel Imidazo[1,2-a]pyridine derivatives for pharmaceutical research . The bromine substituent at the 8-position and the amine group at the 2-position provide distinct reactive sites for further functionalization, enabling researchers to explore structure-activity relationships (SAR) through cross-coupling reactions and other synthetic transformations. Research indicates that the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives being investigated as inhibitors of kinases like PI3Kα, a promising target in oncology . As such, this compound is a critical intermediate for constructing potential therapeutic agents. For handling and storage, it is recommended to keep the material in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . This product is intended for Research Use Only and is not approved for use in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard information, which includes warnings regarding skin and eye irritation and acute toxicity if ingested .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEWIZAVWKORLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Aminopyridine with α-Halogenocarbonyl Compounds

One of the most effective and commonly employed routes to synthesize 8-bromo-substituted imidazo[1,2-a]pyridine derivatives, including 8-Bromoimidazo[1,2-a]pyridin-2-amine, is through the condensation of 2-aminopyridine with α-bromoketones or α-halogenocarbonyl compounds.

  • Mechanism Overview : The reaction typically proceeds via initial alkylation of the endocyclic nitrogen atom of 2-aminopyridine by the α-haloketone, followed by intramolecular cyclization to form the imidazo ring system. The bromine atom at the α-position is retained, leading to the brominated product.

  • Reaction Conditions :

    • Catalyst-free protocols have been developed using eco-friendly solvents such as DMF or ethanol, often under reflux or at room temperature with bases like potassium carbonate.
    • Microwave irradiation has been employed to accelerate the reaction, achieving high yields (up to 99%) in short reaction times.
    • A notable one-pot tandem cyclization/bromination method uses t-butyl hydroperoxide (TBHP) as both oxidant and bromine source, enhancing atom economy and functional group tolerance.
  • Representative Example :

    • 2-Aminopyridine reacts with α-bromoacetophenone in DMF with potassium carbonate at room temperature to yield the brominated imidazo[1,2-a]pyridine.
    • Alternatively, refluxing in ethanol without base can also afford the product efficiently.

One-Pot Tandem Cyclization and Bromination Protocol

A significant advancement in the preparation of this compound involves a one-pot tandem cyclization and bromination process using α-haloketones and TBHP.

  • Process Description :

    • The reaction begins with the formation of a pyridinium salt intermediate through nucleophilic substitution of the halogen by the pyridine nitrogen.
    • Subsequent intramolecular cyclization forms the imidazo ring.
    • TBHP facilitates bromination at the 8-position by generating bromine in situ from released hydrogen bromide.
    • This method avoids the need for external brominating agents and metal catalysts, making it environmentally benign and scalable.
  • Reaction Conditions :

    • Typically performed in ethyl acetate at 90 °C for 3 hours.
    • Metal-free and operationally simple, suitable for gram-scale synthesis.
  • Mechanistic Insights :

    • Radical species such as tert-butoxy radicals generated from TBHP initiate the bromination step.
    • Control experiments confirm the intermediate formation and the bromination pathway.

Microwave-Assisted and Solventless Techniques

Recent developments have introduced microwave-assisted and solventless grindstone procedures for the synthesis of brominated imidazo[1,2-a]pyridines.

  • Microwave-Assisted Synthesis :

    • The condensation of 2-aminopyridines with bromomalonaldehyde under microwave irradiation in ethanol-water mixtures yields 8-bromo derivatives efficiently.
    • This method reduces reaction times from hours to minutes and improves yields.
    • Isolation of intermediates supports the proposed mechanism involving initial nucleophilic attack, water elimination, and cyclization.
  • Solventless Grindstone Procedure :

    • This eco-friendly approach involves grinding the reactants together without solvents or catalysts.
    • The reaction is fast, waste-free, and allows simple water workup.
    • It demonstrates broad substrate scope and good functional group tolerance.

Alternative Routes and Key Intermediates

Other synthetic routes involve the use of substituted acetophenones, 1,3-dichloroacetone, or bromomalonaldehyde as precursors to generate this compound derivatives.

  • Key Intermediates :

    • 2-Chloromethyl and 2-carbaldehyde substituted imidazo[1,2-a]pyridines serve as intermediates in multistep syntheses.
    • These intermediates are prepared by condensation of 2-aminopyridine with halogenated ketones or aldehydes.
  • Functionalization :

    • Post-synthesis modifications such as Pd-catalyzed cross-coupling at the brominated position enable further diversification of the molecule for pharmaceutical applications.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Yield Range Notes
Condensation with α-bromoketones 2-Aminopyridine + α-bromoacetophenone DMF or ethanol, RT or reflux, K2CO3 base or catalyst-free Simple, eco-friendly, scalable Up to 99% Base presence optional; catalyst-free options available
One-pot tandem cyclization/bromination 2-Aminopyridine + α-haloketone + TBHP Ethyl acetate, 90 °C, 3 h Metal-free, atom economic Moderate to high In situ bromination via TBHP
Microwave-assisted synthesis 2-Aminopyridine + bromomalonaldehyde Ethanol-water, microwave irradiation Fast, high yield, energy efficient High Mechanism supported by intermediate isolation
Solventless grindstone procedure 2-Aminopyridine + α-haloketone Grinding, ambient temperature Waste-free, rapid, simple workup Good Broad substrate scope
Multistep via key intermediates 2-Aminopyridine + halogenated ketones/aldehydes Various mild to reflux conditions Enables library synthesis Variable Suitable for complex derivatives

Research Findings and Practical Considerations

  • The choice of solvent and base significantly influences reaction rates and yields. High boiling solvents like DMF facilitate room temperature reactions, while ethanol allows reflux conditions with or without base.

  • The use of TBHP as both oxidant and bromine source in one-pot protocols improves atom economy and reduces the need for hazardous brominating reagents.

  • Microwave-assisted methods offer substantial time savings and energy efficiency, making them attractive for rapid synthesis in research and industrial settings.

  • Solventless methods align with green chemistry principles, minimizing waste and simplifying purification.

  • Post-synthetic modifications at the brominated position expand the utility of this compound in drug discovery and material science.

Chemical Reactions Analysis

8-Bromoimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various brominating agents. The major products formed from these reactions are typically other imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer Agents
One of the primary applications of 8-Bromoimidazo[1,2-A]pyridin-2-amine is in the development of anti-cancer drugs. Research has shown that this compound can act as a key intermediate in synthesizing novel anti-cancer agents. Its structural features allow it to interact with various biological targets, making it a valuable pharmacophore in medicinal chemistry .

Mechanism of Action
The compound is known to influence cellular processes by interacting with enzymes and receptors involved in cancer pathways. For instance, it may modulate signaling pathways that control cell proliferation and apoptosis .

Biochemical Research

Enzyme Inhibition Studies
this compound is utilized in studies investigating enzyme inhibitors. Its ability to bind to specific enzymes allows researchers to explore its potential as a therapeutic agent against diseases linked to enzyme dysfunctions .

Cellular Effects
The compound has been shown to affect various cellular processes, including gene expression and metabolic pathways. Research indicates that it can influence oxidative stress responses and DNA repair mechanisms, highlighting its importance in understanding disease mechanisms .

Material Science

Organic Semiconductors
In material science, this compound is explored for its potential use in developing advanced materials such as organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices .

Agricultural Chemistry

Agrochemical Development
The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals. It contributes to developing effective pesticides and herbicides that enhance crop protection by targeting specific biological pathways in pests .

Diagnostic Tools

Imaging Techniques
Researchers are investigating the use of this compound in developing diagnostic agents for imaging techniques. Its ability to interact with biomolecules can improve disease detection and monitoring .

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Molecular Formula Substituents Melting Point (°C) Key Applications
8-Bromoimidazo[1,2-a]pyridin-2-amine 1509263-23-3 C₇H₆BrN₃ Br (C8), NH₂ (C2) Antitrypanosomal agents
6-Bromoimidazo[1,2-a]pyridin-8-amine 676371-00-9 C₇H₆BrN₃ Br (C6), NH₂ (C8) CDK2 inhibitors
6-Chloroimidazo[1,2-a]pyridin-2-amine 1005785-45-4 C₇H₆ClN₃ Cl (C6), NH₂ (C2) Anticonvulsants
N,3-Di-p-tolylimidazo[1,2-a]pyridin-2-amine C₂₁H₂₀N₄ p-tolyl (C3, N2) 213–215 Kinase modulators
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine 1643153-34-7 C₈H₉ClFN₃ F (C8), CH₃ (C2), NH₂ (C6) Neurological agents

Key Research Findings

  • Substituent Positioning: Bromine at position 8 (vs. 6) in imidazo[1,2-a]pyridines enhances antitrypanosomal activity due to optimized halogen bonding with parasite enzymes .
  • Electronic Effects : Chlorine analogues exhibit higher solubility but lower metabolic stability compared to brominated derivatives .
  • Aryl Modifications : Diaryl-substituted derivatives (e.g., 4a) show improved thermal stability and crystallinity, critical for formulation .

Biological Activity

8-Bromoimidazo[1,2-A]pyridin-2-amine is an organic compound classified as a derivative of imidazo[1,2-A]pyridine, characterized by its chemical formula C7H6BrN3C_7H_6BrN_3. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in anticancer, antiviral, and antimicrobial therapies. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a bromine atom attached to the imidazo ring, which influences its reactivity and biological interactions. The compound is known for its stability under standard laboratory conditions but may degrade under specific environmental factors.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. It is believed to exert effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to oxidative stress and DNA repair mechanisms.
  • Receptor Binding : Similar compounds have shown the ability to bind to specific receptors, modulating cellular signaling pathways.
MechanismDescription
Enzyme InhibitionInteracts with enzymes affecting metabolic pathways
Receptor BindingModulates signaling pathways through receptor interactions

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preclinical studies have shown that this compound can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
  • Antiviral Properties : Investigations into the antiviral potential reveal that it may inhibit viral replication through interference with viral enzymes.
  • Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains, possibly by disrupting bacterial cell membranes or inhibiting essential enzymes.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis in cancer cell lines
AntiviralInhibits viral replication
AntimicrobialEffective against multiple bacterial strains

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study published in MDPI highlighted that derivatives of imidazo[1,2-A]pyridine showed significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Antimicrobial Study : Research indicated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Dosage Effects

The effects of this compound vary with dosage in animal models. Lower doses tend to enhance cellular function and provide protective effects against oxidative stress, while higher doses may lead to cytotoxicity.

Q & A

Basic: What are the optimal synthetic routes for 8-bromoimidazo[1,2-a]pyridin-2-amine, and how are intermediates characterized?

The compound can be synthesized via cyclocondensation of 5-bromo-2,3-diaminopyridine with chloroacetaldehyde in ethanol under reflux, using sodium bicarbonate as a base. Reaction progress is monitored by TLC, followed by extraction with dichloromethane and recrystallization from hexane. Key intermediates (e.g., 5-bromo-2,3-diaminopyridine) are characterized using 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry. Crystallographic refinement (XRD) is critical for verifying hydrogen-bonding networks in the final product .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • XRD : Resolves planar geometry and hydrogen-bonding interactions (e.g., N–H⋯N bonds forming layered structures).
  • NMR : 1H^1H-NMR identifies aromatic protons and amino groups, while 13C^{13}C-NMR confirms carbon environments.
  • HRMS : Validates molecular weight and isotopic patterns.
  • TGA/DSC : Assess thermal stability during storage and handling .

Basic: What are common derivatives of this compound, and how are they synthesized?

Derivatives include:

  • Acetamide analogs : Prepared via coupling with activated carboxylic acids using EDCI/HOBt.
  • Trifluoromethyl-substituted variants : Synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
  • Benzamide derivatives : Formed by nucleophilic substitution at the 2-position using 4-fluorophenylbenzoyl chloride .

Advanced: How can regioselectivity challenges in bromination or functionalization be addressed?

Regioselectivity in bromination depends on reaction temperature and stoichiometry. For example, using 2 equiv. of bromine at 0°C favors mono-bromination at the 6-position, while excess bromine at room temperature leads to di-brominated products. Computational studies (DFT) predict electron density distribution to guide functionalization sites .

Advanced: What computational tools are used to predict the reactivity and binding affinity of this compound derivatives?

  • DFT calculations : Model charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites.
  • Molecular docking : Evaluates interactions with biological targets (e.g., CDK2 active sites) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess stability of ligand-protein complexes over time .

Advanced: What pharmacological applications are explored for this compound, and how are in vitro assays designed?

The compound is evaluated as a CDK2 inhibitor using kinase inhibition assays (e.g., ADP-Glo™). IC50_{50} values are determined via dose-response curves. Structural analogs are screened for antiviral activity using plaque reduction assays (e.g., against HSV-1) .

Advanced: What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, goggles, lab coats) in fume hoods.
  • Avoid inhalation; store in sealed containers under inert gas.
  • Toxicity data (LD50_{50}) for related imidazo[1,2-a]pyridines suggest moderate acute toxicity, requiring adherence to OECD guidelines for in vivo studies .

Advanced: How are reaction mechanisms for imidazo[1,2-a]pyridine synthesis validated experimentally?

Isotopic labeling (15N^{15}N- or 13C^{13}C-tracers) and kinetic studies identify rate-determining steps. For example, cyclocondensation proceeds via a nucleophilic attack of the amino group on chloroacetaldehyde, followed by dehydration. Intermediate trapping with DMSO confirms hemiaminal formation .

Advanced: How do synthetic yields compare across different routes (e.g., microwave vs. conventional heating)?

Microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) and improves yields (85% vs. 60%) by enhancing thermal efficiency. Solvent-free conditions under microwaves also minimize byproducts .

Advanced: What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt formation : Use hydrochloride or acetate salts.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters).
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-Bromoimidazo[1,2-A]pyridin-2-amine
Reactant of Route 2
8-Bromoimidazo[1,2-A]pyridin-2-amine

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